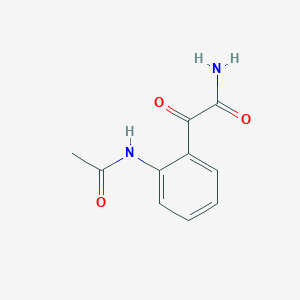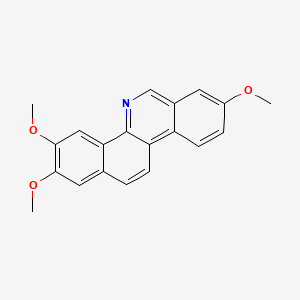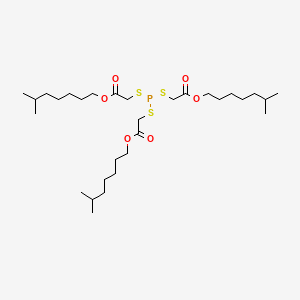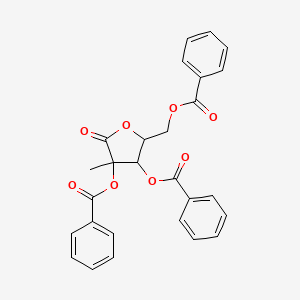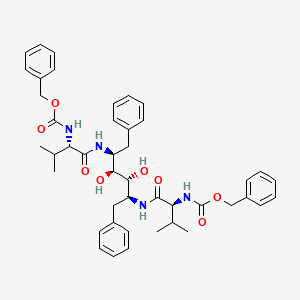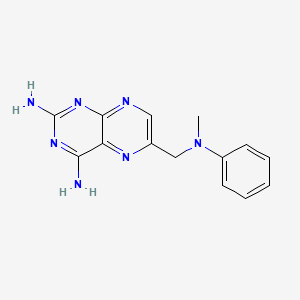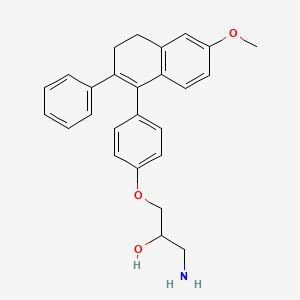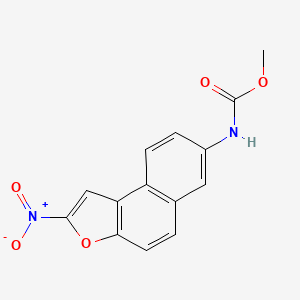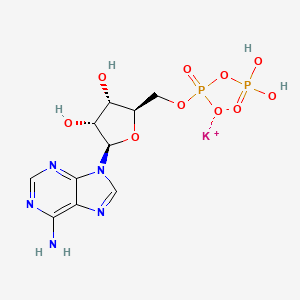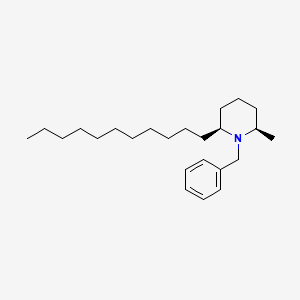
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenylmethyl group at the first position, a methyl group at the second position, and an undecyl chain at the sixth position, all in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-, the synthetic route may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.
Functionalization: Introduction of the phenylmethyl, methyl, and undecyl groups at specific positions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium or nickel is common to facilitate these reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Hydrogenation of unsaturated bonds.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a simple six-membered ring.
Piperine: An alkaloid with a piperidine ring, known for its presence in black pepper.
Piperidinone: An oxidized derivative of piperidine.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl, methyl, and undecyl groups in the cis configuration differentiates it from other piperidine derivatives .
Properties
CAS No. |
98195-19-8 |
|---|---|
Molecular Formula |
C24H41N |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24+/m1/s1 |
InChI Key |
XVYPNGZTJNTDDR-VWNXMTODSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


